molecular formula C9H6ClF3O4S B1445121 Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate CAS No. 1146354-95-1

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate

Cat. No. B1445121
M. Wt: 302.66 g/mol
InChI Key: GQFHDGMNJRLMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate” is a chemical compound that likely contains a benzoate ester, a chlorosulfonyl group, and a trifluoromethyl group . The presence of these functional groups suggests that it might be used in organic synthesis or potentially as a reagent in certain chemical reactions .


Physical And Chemical Properties Analysis

Without specific data, we can only hypothesize about the properties of this compound based on its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Novel Acaricide:

The compound, known as amido­flumet in its other form, shows properties as a novel acaricide, particularly due to its molecular structure. The orientations of its side chains and the intra­molecular N—H⋯O hydrogen bond formed are significant in its biological activity (Kimura & Hourai, 2005).

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives:

This compound plays a role in the synthesis of molecules that display desired pharmacological and biological properties, especially due to the presence of the trifluoromethoxy (OCF3) group. The synthesis protocol outlined demonstrates its utility in forming complex molecules that are valuable in pharmaceutical and material sciences (Feng & Ngai, 2016).

Structural Analysis in Crystallography:

This compound has been used in crystallographic studies to understand molecular geometries and intermolecular interactions. The crystal structures of variants of this compound provide insight into molecular configurations and are key in the field of materials science and chemistry (Li et al., 2005).

Methyl Donor in Biosynthesis:

In biosynthetic pathways, this compound, or its derivatives, act as methyl donors. It is crucial in the biosynthesis of esters and anisoles in specific fungal metabolisms, revealing its importance in natural product chemistry and possibly in industrial applications like flavor and fragrance industries (Harper et al., 1989).

Continuous-Flow Diazotization:

In synthetic chemistry, particularly in the production of related compounds, this chemical is involved in processes like continuous-flow diazotization. It underscores the compound's role in improving synthesis efficiency and reducing side reactions, which is vital in industrial chemistry (Yu et al., 2016).

Safety And Hazards

As with any chemical compound, handling “Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future directions for this compound would depend on its potential applications. If it proves useful in chemical synthesis or as a reagent, it could see more widespread use in the future .

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)18(10,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHDGMNJRLMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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